molecular formula C9H8BClF3N3O2 B13930020 (3-Amino-4-chloro-1-(2,2,2-trifluoroethyl)-1H-indazol-7-yl)boronic acid

(3-Amino-4-chloro-1-(2,2,2-trifluoroethyl)-1H-indazol-7-yl)boronic acid

Cat. No.: B13930020
M. Wt: 293.44 g/mol
InChI Key: HHYARLGRSWIONP-UHFFFAOYSA-N
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Description

B-[3-Amino-4-chloro-1-(2,2,2-trifluoroethyl)-1H-indazol-7-yl]boronic acid is a boronic acid derivative that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to an indazole ring, which is further substituted with amino, chloro, and trifluoroethyl groups. The unique structure of this compound makes it a valuable candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of B-[3-Amino-4-chloro-1-(2,2,2-trifluoroethyl)-1H-indazol-7-yl]boronic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction employs a palladium catalyst and a boronic acid derivative as the key reagents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

B-[3-Amino-4-chloro-1-(2,2,2-trifluoroethyl)-1H-indazol-7-yl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce various functional groups onto the indazole ring .

Properties

Molecular Formula

C9H8BClF3N3O2

Molecular Weight

293.44 g/mol

IUPAC Name

[3-amino-4-chloro-1-(2,2,2-trifluoroethyl)indazol-7-yl]boronic acid

InChI

InChI=1S/C9H8BClF3N3O2/c11-5-2-1-4(10(18)19)7-6(5)8(15)16-17(7)3-9(12,13)14/h1-2,18-19H,3H2,(H2,15,16)

InChI Key

HHYARLGRSWIONP-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=C(C=C1)Cl)C(=NN2CC(F)(F)F)N)(O)O

Origin of Product

United States

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